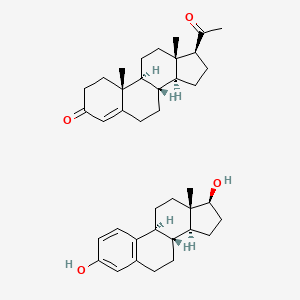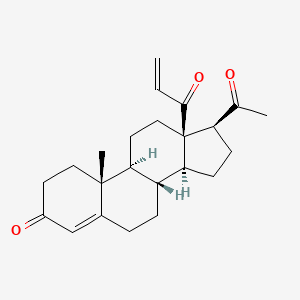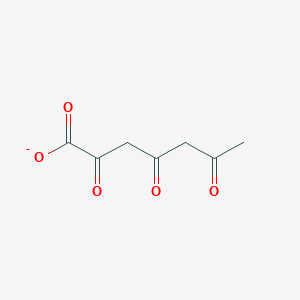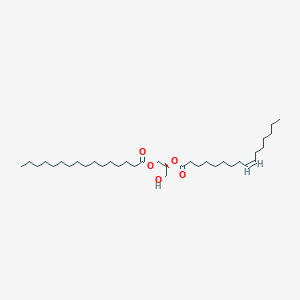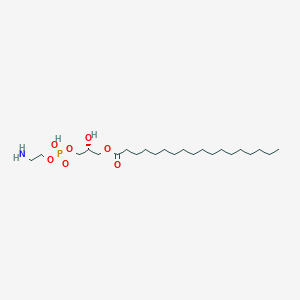
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine
説明
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine, also known as 18:0 Lyso PE or LPE (18:0/0:0), is a type of glycerophosphoethanolamine . It is involved in catalytic activity and can be incorporated into phospholipids . It is also used as a component in monomolecular films domain formation and characterization .
Synthesis Analysis
The synthesis of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine involves the esterification of exogenous long-chain fatty acids into metabolically active CoA thioesters . It is also produced in γ-proteobacteria by lipoprotein acyltransferase activity .科学的研究の応用
Lipid Profiling and Biomarker Discovery
Lyso PE is commonly used as a : 18:0 Lyso PE is commonly used as a phospholipid (PL) standard in lipid profiling by electrospray ionisation mass spectrometry (ESI-MS/MS). This application is crucial for identifying biomarkers for diseases, understanding lipid metabolism, and developing targeted therapies .
Lipid Nanoparticles for Drug Delivery
This compound has been utilized in the generation of lipid nanoparticles (LNPs), which are instrumental for the in vitro delivery of mRNA or nuclear-targeted plasmid DNA. LNPs are a promising vehicle for gene therapies and vaccines .
Membrane Lipid Remodeling Studies
Researchers use 18:0 Lyso PE to study membrane lipid remodeling, which is essential for understanding cell membrane dynamics, signaling pathways, and the impact of stress conditions on membrane composition .
Lipidomics Method Development
18:0 Lyso PE serves as a standard in developing new lipidomics methods. These methods enable the comprehensive analysis of lipids in biological systems, leading to advancements in lipidomics research .
Synthetic Biology and Metabolic Engineering
In synthetic biology and metabolic engineering, 18:0 Lyso PE is used to modulate the lipid composition of membranes. This manipulation can result in the production of biofuels, bioplastics, and other valuable biochemicals .
Study of Lipid-Mediated Cellular Processes
The compound is pivotal in studying lipid-mediated cellular processes such as apoptosis, autophagy, and vesicle formation. Understanding these processes can lead to insights into cancer, neurodegeneration, and other diseases .
作用機序
Target of Action
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine, also known as N-octadecanoyl-sn-glycero-3-phosphoethanolamine or 18:0 Lyso PE, is a type of N-acyl-sn-glycero-3-phosphoethanolamine It is known to be used as a phospholipid (pl) standard for lipid profiling .
Mode of Action
As a type of n-acyl-sn-glycero-3-phosphoethanolamine, it is likely involved in the formation and modification of cellular membranes .
Biochemical Pathways
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is involved in the ferroptosis pathway . Ferroptosis is a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides. It is distinct from other forms of cell death like apoptosis, necrosis, and autophagy .
Result of Action
As a component of cellular membranes, it likely plays a role in maintaining cellular structure and function .
Action Environment
The action, efficacy, and stability of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine are likely influenced by various environmental factors. For instance, temperature can affect the stability of the compound, as it is typically stored at -20°C . Furthermore, the compound’s action and efficacy may be influenced by the presence of other molecules in its environment, such as enzymes and other lipids.
特性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWOYAFBUOUFP-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914019 | |
| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine | |
CAS RN |
69747-55-3 | |
| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine was significantly upregulated in rainbow trout infected with IHNV. What is the potential significance of this finding?
A1: While the study highlights the upregulation of 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine in infected fish [], it does not delve into the specific role of this compound in the context of IHNV infection. 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine is a type of phosphatidylethanolamine, a class of phospholipids found in cell membranes. Further research is needed to elucidate its potential role in the immune response to IHNV infection in rainbow trout. This could involve investigating:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1243009.png)
![N[2(S)-Mercaptomethyl-3-(2-methylphenyl)propionyl]-(S)-methionine](/img/structure/B1243013.png)
![[2-methyl-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1243015.png)

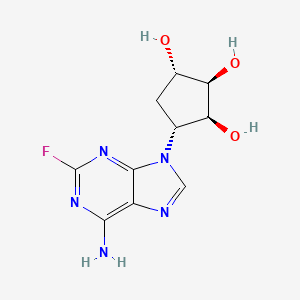
![2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1243020.png)

![(1S,7R)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1243023.png)
![2-(3,4-dichlorophenyl)-1-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1243024.png)
